molecular formula C6H7BBrNO2 B1526336 5-Bromo-3-methylpyridine-4-boronic acid CAS No. 1451391-27-7

5-Bromo-3-methylpyridine-4-boronic acid

Cat. No.: B1526336
CAS No.: 1451391-27-7
M. Wt: 215.84 g/mol
InChI Key: PIXOGEQZARNYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methylpyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H7BBrNO2 and its molecular weight is 215.84 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fluoropyridines and Pyridones

5-Bromo-3-methylpyridine-4-boronic acid serves as a precursor in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, utilizing Suzuki coupling reactions. This synthesis pathway highlights its role in creating complex pyridine derivatives that could have further applications in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).

Biomedical Applications

It has been used to create chiral BODIPY-based fluorescent compounds for biomedical applications. These compounds exhibit potential as antibacterial and antioxidant agents, providing a new avenue for the development of therapeutic agents (Alnoman et al., 2019).

Analytical Chemistry

In analytical chemistry, it facilitates the synthesis of lanthanide metal-organic frameworks (LMOFs) with enhanced selectivity for fluoride ion detection, demonstrating its utility in creating sensitive and selective sensors for environmental monitoring (Yang et al., 2017).

Enhancing Detection Sensitivity

The compound is utilized in derivatization methods to increase the detection sensitivity of brassinosteroids (BRs) in plant samples using mass spectrometry, indicating its importance in improving analytical methodologies for plant hormone analysis (Huo et al., 2012).

Synthesis of Multimetallic Assemblies

It is a key component in the synthesis of polypyridyl complexes of Ru(II) and Ir(III), leading to the creation of luminescent multimetallic assemblies with potential applications in materials science and catalysis (Arm & Williams, 2005).

Medicinal Chemistry Intermediates

The chemical is instrumental in the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, compounds frequently used in medicinal chemistry and drug discovery projects, demonstrating its role in the development of new pharmaceuticals (Havel et al., 2018).

Properties

IUPAC Name

(3-bromo-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOGEQZARNYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.